![molecular formula C13H10F2N2O4S2 B2664981 N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide CAS No. 380461-36-9](/img/structure/B2664981.png)
N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide, also known as Difluoromethylthio-DNB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool for investigating the role of this enzyme in various biological processes.
Wirkmechanismus
N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamideylthio-DNB works by binding to the active site of the enzyme it inhibits, preventing it from carrying out its normal function. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific biological process being studied.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamideylthio-DNB can vary depending on the specific biological process being studied. However, some of the potential effects include reduced inflammation, decreased cell proliferation, and inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamideylthio-DNB in lab experiments is its potency as an enzyme inhibitor. This allows researchers to use lower concentrations of the compound, reducing the risk of unwanted side effects. However, one limitation of this compound is its specificity for the enzyme it inhibits. This can make it difficult to use in studies that involve multiple enzymes or biological processes.
Zukünftige Richtungen
There are numerous potential future directions for research involving N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamideylthio-DNB. Some of these include investigating its potential as a cancer treatment, exploring its effects on inflammation and immune function, and studying its interactions with other enzymes and compounds. Additionally, researchers may continue to refine the synthesis and purification methods for this compound to improve its effectiveness and reduce any potential side effects.
Synthesemethoden
The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamideylthio-DNB involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminophenyl difluoromethyl sulfide. This reaction produces the intermediate compound N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide, which is then purified using various techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamideylthio-DNB has been used in numerous scientific studies to investigate the role of the enzyme it inhibits. This enzyme is involved in various biological processes, including inflammation, cell proliferation, and cancer progression. By inhibiting this enzyme, researchers can better understand its role in these processes and potentially develop new treatments for diseases such as cancer.
Eigenschaften
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O4S2/c14-13(15)22-11-5-1-9(2-6-11)16-23(20,21)12-7-3-10(4-8-12)17(18)19/h1-8,13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNVNZAPDVXIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2664898.png)
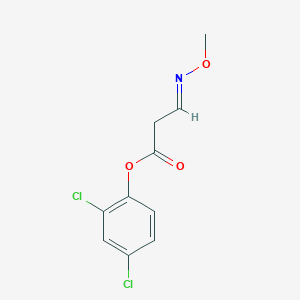
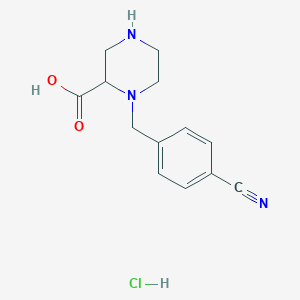
![Diethyl 5-[2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2664902.png)
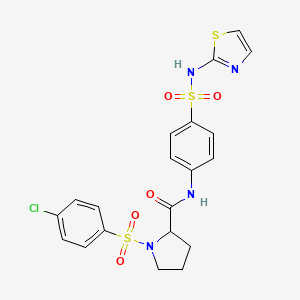
![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2664906.png)
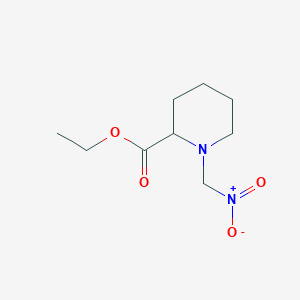
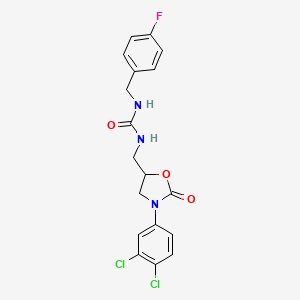
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2664910.png)
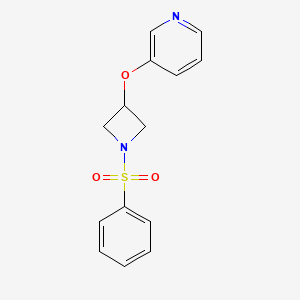
![2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664914.png)
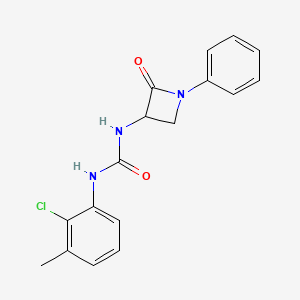
![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)
![7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride](/img/structure/B2664920.png)